
Methyl 2-(2-nitrobenzylamino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-nitrobenzylamino)acetate is an organic compound that features a nitro group, a benzylamino group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-nitrobenzylamino)acetate typically involves the following steps:
Amination: The conversion of the nitrobenzyl compound to the corresponding benzylamine.
Esterification: The reaction of the benzylamine with acetic acid and methanol to form the ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Reduction: (2-Amino-benzylamino)-acetic acid methyl ester.
Substitution: Various substituted benzylamino derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(2-nitrobenzylamino)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2-nitrobenzylamino)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The benzylamino group can form hydrogen bonds and participate in various biochemical pathways.
Comparación Con Compuestos Similares
(2-Nitro-benzylamino)-acetic acid ethyl ester: Similar structure but with an ethyl ester group.
(2-Nitro-benzylamino)-propionic acid methyl ester: Similar structure but with a propionic acid group.
Uniqueness: Methyl 2-(2-nitrobenzylamino)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ester group makes it more reactive in esterification and hydrolysis reactions compared to similar compounds.
Propiedades
Fórmula molecular |
C10H12N2O4 |
|---|---|
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
methyl 2-[(2-nitrophenyl)methylamino]acetate |
InChI |
InChI=1S/C10H12N2O4/c1-16-10(13)7-11-6-8-4-2-3-5-9(8)12(14)15/h2-5,11H,6-7H2,1H3 |
Clave InChI |
CRHCIGDAJNREPQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CNCC1=CC=CC=C1[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
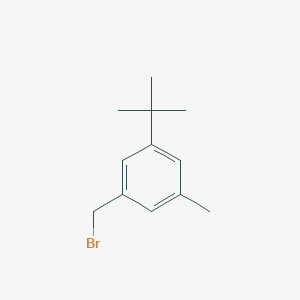
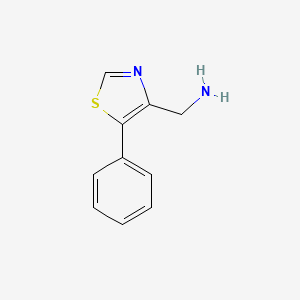
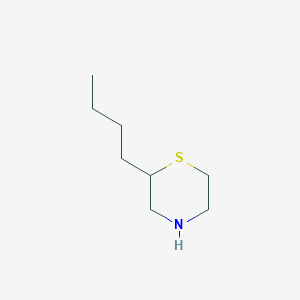
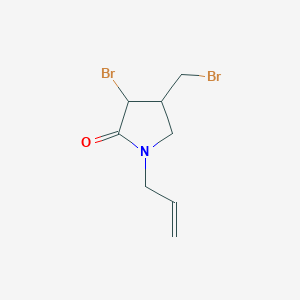


![Diethyl [methoxy(4-methoxyphenyl)methyl]phosphonate](/img/structure/B8606321.png)

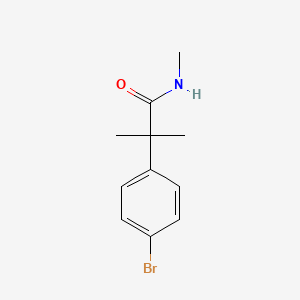
![7-Cyano-4-ethyl-1,2,3,4-tetrahydrocyclopent[b]indole](/img/structure/B8606342.png)
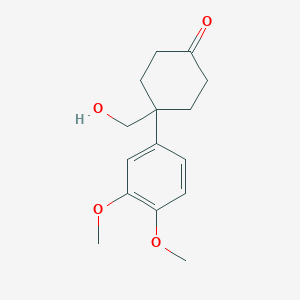
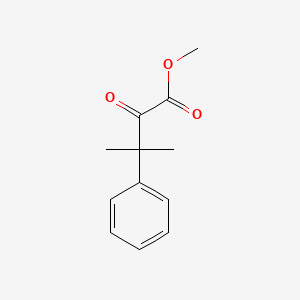

![5-Bromo-2-(quinolin-6-yl)benzo[d]oxazole](/img/structure/B8606368.png)
